molecular formula C10H9ClO2 B13315387 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13315387
M. Wt: 196.63 g/mol
InChI Key: CQVKEKHEPKVJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
  • 5-Chloro-2-propyl-2,3-dihydro-1-benzofuran-3-one
  • 5-Chloro-2-butyl-2,3-dihydro-1-benzofuran-3-one

Uniqueness

5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-2-ethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H9ClO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3

InChI Key

CQVKEKHEPKVJCP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.